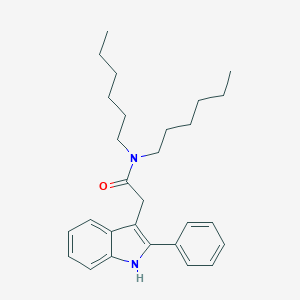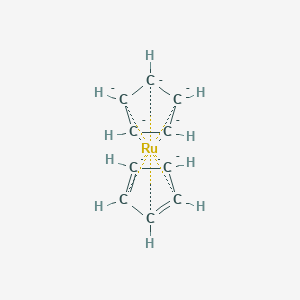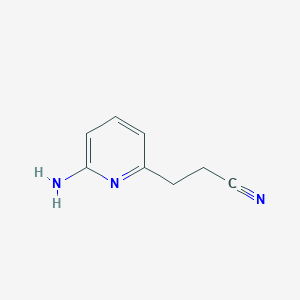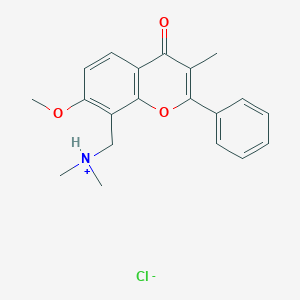
1-乙基哌啶次磷酸酯
描述
1-Ethylpiperidine hypophosphite is a chemical compound that has been utilized in various radical reactions to form carbon-carbon bonds. It is a salt derived from hypophosphorous acid and 1-ethylpiperidine. This compound has been shown to mediate radical reactions in both aqueous and organic media, providing a cleaner alternative to traditional methods that often use tributyltin hydride .
Synthesis Analysis
The synthesis of 1-ethylpiperidine hypophosphite involves the reaction of hypophosphorous acid with 1-ethylpiperidine. A convenient synthesis method has been reported where sodium hypophosphite reacts with triethyloxonium tetrafluoroborate in methylene chloride, leading to the formation of ethyl hypophosphite with good yield . This process is advantageous due to the use of readily available starting materials and simple purification steps.
Molecular Structure Analysis
While the specific molecular structure of 1-ethylpiperidine hypophosphite is not detailed in the provided papers, related compounds such as organically templated zincophosphites have been synthesized and characterized by single-crystal X-ray diffraction . These studies on related phosphorus compounds can provide insights into the potential structural characteristics of 1-ethylpiperidine hypophosphite.
Chemical Reactions Analysis
1-Ethylpiperidine hypophosphite has been employed in radical reactions for the deoxygenation of alcohols and vicinal diols, both in alcohols and in water . It has also been used in the synthesis of monosubstituted phosphinic acids and esters through radical addition to olefins, which proceeds under mild and neutral conditions . Furthermore, it has been utilized in the synthesis of the alkaloid horsfiline, demonstrating its utility in complex organic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-ethylpiperidine hypophosphite are not explicitly discussed in the provided papers. However, the compound's ability to mediate radical reactions suggests that it has electrophilic characteristics, as radicals derived from hypophosphites are known to be electrophilic . The mild reaction conditions associated with its use also indicate that it is a relatively stable and non-aggressive reagent compared to other radical initiators .
科学研究应用
合成中的自由基环化
1-乙基哌啶次磷酸酯(1-EPHP)已被有效地应用于自由基环化过程中。例如,在植物毒素代谢产物alboatrin的合成中发挥了关键作用,其中其在关键的自由基环化步骤中的使用导致了对alboatrin最初提出的立体化学的修订(Graham, Murphy, & Kennedy, 1999)。此外,它已被用于在水性和有机介质中进行碳-碳键形成的自由基反应,提供了与传统方法相比更清洁的方法(Graham, Murphy, & Coates, 1999)。
在有机合成中的应用
1-EPHP已被用于各种有机合成过程中。它被用于为生物碱horsfiline的合成创建自由基(Murphy, Tripoli, Khan, & Mali, 2005),并在醇和邻二醇的自由基脱氧反应中展示了高效性(Jang & Cho, 2002)。它在固相支持的自由基化学中的实用性也得到了探讨,显示了固相支持选择对自由基链传播效率的影响(Helliwell et al., 2010)。
中等环的形成
1-EPHP已被证明在形成七元环和八元环方面非常有效。其用于将酯和酰胺转化为八元内酯和内酰胺产生了良好至优异的结果(Lang et al., 2005)。
化学选择性自由基反应
该化合物已被用于化学选择性自由基还原和分子间自由基加成,展示了其在有机合成中的多功能性。值得注意的是,它通过将双卤代化合物与电子亏缺的烯烃进行分子间加成,促进了4-卤代-糖八酰腈和4-卤代-糖庚酰腈的合成(Francisco et al., 2006)。
其他应用
1-EPHP还参与了一系列其他化学反应和研究,包括功能化五氟苯基(PFP)酯的制备(Caddick et al., 2004),以及固相支持的自由基化学中微环境效应的研究(Helliwell et al., 2010)。
作用机制
Target of Action
1-Ethylpiperidine hypophosphite (EPHP) is a chemical compound that primarily targets carbon-carbon bond formation in both aqueous and organic media . It plays a crucial role as a chain carrier during the radical addition of gem-dihalocompounds to electron-deficient olefins .
Mode of Action
EPHP interacts with its targets by promoting the formation of carbon-carbon bonds. It acts as a chain carrier during the radical addition of gem-dihalocompounds to electron-deficient olefins . This interaction results in the formation of new carbon-carbon bonds, which is a critical step in many chemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by EPHP involves the radical addition of gem-dihalocompounds to electron-deficient olefins . This process leads to the formation of new carbon-carbon bonds, which can have significant downstream effects, including the synthesis of complex organic compounds .
Pharmacokinetics
Its physical properties, such as its solid form and storage temperature of 2-8°c, suggest that it may have specific requirements for storage and handling that could impact its bioavailability .
Result of Action
The action of EPHP results in the formation of new carbon-carbon bonds through the radical addition of gem-dihalocompounds to electron-deficient olefins . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds produced .
Action Environment
The efficacy and stability of EPHP can be influenced by environmental factors. For instance, its storage temperature of 2-8°C suggests that it may be sensitive to temperature changes . Additionally, its ability to function in both aqueous and organic media indicates that it can operate in diverse chemical environments .
安全和危害
1-Ethylpiperidine hypophosphite is classified as a flammable solid . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
未来方向
1-Ethylpiperidine hypophosphite may be used in future studies as a water-soluble chain carrier for the efficient radical cyclization in water for various hydrophobic substrates . It could also be used in the main radical-cyclisation step for the synthesis of the phytotoxic metabolite alboatrin and its epimer .
属性
IUPAC Name |
1-ethylpiperidine;phosphonous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.H3O2P/c1-2-8-6-4-3-5-7-8;1-3-2/h2-7H2,1H3;1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCZSWZTYPTERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1.OPO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467482 | |
| Record name | 1-Ethylpiperidine hypophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperidine hypophosphite | |
CAS RN |
145060-63-5 | |
| Record name | 1-Ethylpiperidine hypophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethylpiperidine hypophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Ethylpiperidine hypophosphite (EPHP) facilitate radical reactions, and what are its advantages over traditional reagents like tributyltin hydride?
A1: EPHP acts as a source of hydrogen atoms in radical reactions []. It serves as an alternative to tributyltin hydride, which, while effective, presents toxicity concerns. EPHP offers a less toxic approach to mediating radical transformations [].
Q2: What types of reactions has 1-Ethylpiperidine hypophosphite (EPHP) been successfully employed in?
A2: Research highlights EPHP's efficacy in various radical reactions, including:
- Radical Cyclizations: EPHP, combined with initiators like AIBN, effectively promotes the cyclization of haloacetamides []. It has been successfully utilized in the total synthesis of natural products like epialboatrin, showcasing its utility in constructing complex molecules [].
- Intermolecular Radical Additions: EPHP mediates the addition of radicals derived from halo-iodo-alditols to electron-deficient olefins [, ]. This methodology allows the formation of new carbon-carbon bonds, expanding the synthetic toolbox for accessing diverse molecular scaffolds.
Q3: Are there specific reaction conditions where 1-Ethylpiperidine hypophosphite (EPHP) demonstrates superior performance?
A3: Yes, a study explored EPHP's use in aqueous radical reactions []. The research demonstrated that EPHP, paired with a water-soluble radical initiator (VA-061) and a surfactant (CTAB), effectively facilitates radical cyclizations in water, even with hydrophobic substrates []. This finding is significant as it offers a more environmentally friendly approach compared to traditional organic solvents.
Q4: Are there any limitations or challenges associated with using 1-Ethylpiperidine hypophosphite (EPHP) in radical reactions?
A4: While generally effective, research has noted that the use of EPHP with secondary monohaloacetamides can lead to unwanted side reactions, including reduction and product cleavage []. This observation suggests that the substrate structure can influence the reaction outcome and necessitates careful reaction optimization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)


![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)





